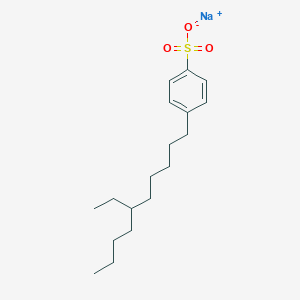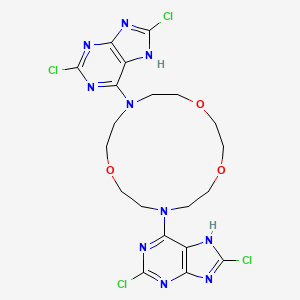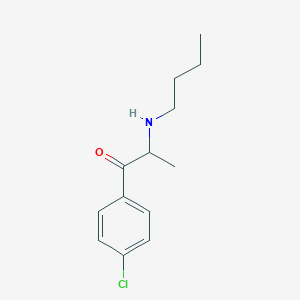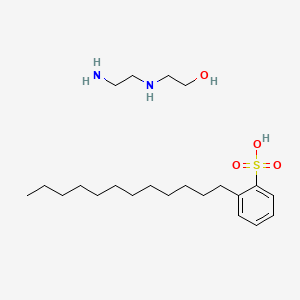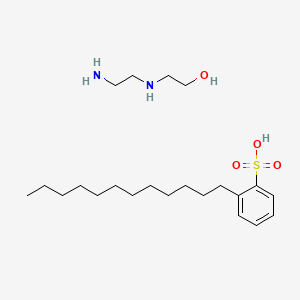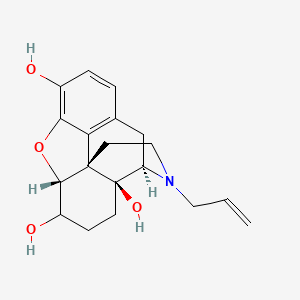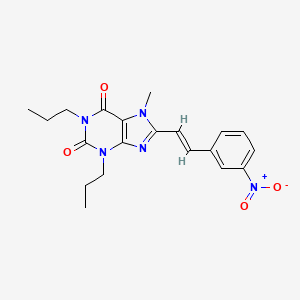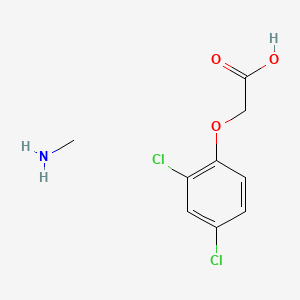
Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound that features a pyrazine ring substituted with a 1,4-benzodioxin-6-ylmethyl group and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the 1,4-benzodioxin-6-ylmethyl intermediate, which is then reacted with piperazine and pyrazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride is studied for its potential as a bioactive molecule. It has shown promise in inhibiting bacterial biofilm formation and possesses mild cytotoxicity, making it a candidate for antibacterial agent development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of bacterial infections and other diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan-6-yl methyl ketone: Shares the benzodioxane moiety but differs in its overall structure and applications.
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Nitro-N-(Substituted-Benzyl)benzenesulfonamides: Contains the benzodioxane fragment and is used in antibacterial research.
Uniqueness
Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride is unique due to its combination of the pyrazine ring, benzodioxane moiety, and piperazine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications .
Properties
CAS No. |
87787-63-1 |
|---|---|
Molecular Formula |
C17H20Cl2N4O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-[4-(1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]pyrazine;dihydrochloride |
InChI |
InChI=1S/C17H18N4O2.2ClH/c1-2-15-16(23-10-9-22-15)11-14(1)13-20-5-7-21(8-6-20)17-12-18-3-4-19-17;;/h1-4,9-12H,5-8,13H2;2*1H |
InChI Key |
ABUJNSYCXTYSEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OC=CO3)C4=NC=CN=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


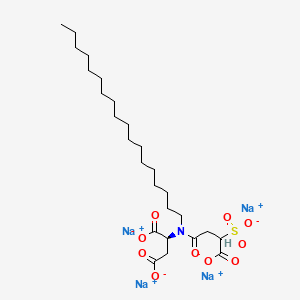
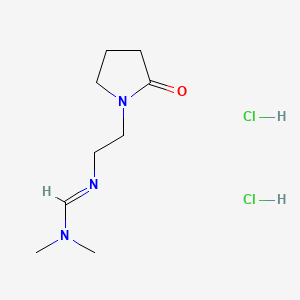
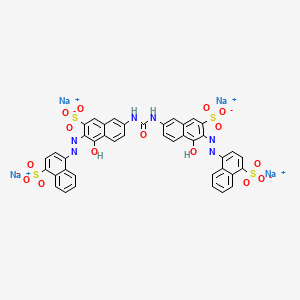
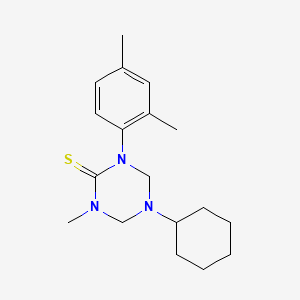
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
